4-(3-Formylphenoxy)butanenitrile
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Overview
Description
“4-(3-Formylphenoxy)butanenitrile” is a chemical compound with the CAS Number: 1017090-33-31. It has a molecular weight of 189.211 and its IUPAC name is 4-(3-formylphenoxy)butanenitrile1. The compound is typically stored at room temperature and is in liquid form1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “4-(3-Formylphenoxy)butanenitrile”.Molecular Structure Analysis
The InChI code for “4-(3-Formylphenoxy)butanenitrile” is 1S/C11H11NO2/c12-6-1-2-7-14-11-5-3-4-10(8-11)9-13/h3-5,8-9H,1-2,7H21. This code provides a standard way to encode the compound’s molecular structure and formula.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving “4-(3-Formylphenoxy)butanenitrile”.Physical And Chemical Properties Analysis
“4-(3-Formylphenoxy)butanenitrile” is a liquid at room temperature1. More detailed physical and chemical properties such as boiling point, melting point, and density are not available in the sources I found.Scientific Research Applications
Synthesis and Characterization
Enzymatic Resolution and Synthesis : A study by Kamal, Khanna, & Krishnaji (2007) details the enzymatic resolution of racemic 3-hydroxy-4-(tosyloxy)butanenitrile using various lipases, leading to the synthesis of optically pure compounds like (R)-GABOB and (R)-carnitine hydrochloride.
Polymer Synthesis : Faghihi et al. (2011) describe the synthesis of a new dicarboxylic acid from 1,4-bis[4-aminophenoxy]butane, which is used in creating thermally stable and organosoluble poly(ether–ester–imide)s (Faghihi, Shabanian, Hajibeygi, & Mohammadi, 2011).
Macrocyclic Complex Synthesis : Ilhan, Temel, & Kilic (2007) conducted a study on the synthesis of new macrocyclic Cu(II) complexes using 1,4-bis(2-formylphenoxy)butane, suggesting potential applications in material science (Ilhan, Temel, & Kilic, 2007).
Chemical Reactions and Analysis
Chemical Reactions and Analysis : D’hooghe et al. (2007) explored the transformation of 1-arylmethyl-2-(cyanomethyl)aziridines into various butanenitriles through intermediate aziridinium salts, highlighting the chemical versatility of such compounds (D’hooghe, Van Speybroeck, Van Nieuwenhove, Waroquier, & de Kimpe, 2007).
Surface Science : Filler et al. (2003) studied the bonding of the nitrile functional group on the Ge(100)-2x1 surface, revealing insights into the selectivity and competition of such molecules on surfaces, which can be relevant for materials and surface science applications (Filler, Mui, Musgrave, & Bent, 2003).
Theoretical Study on Stability : Gomes (2009) conducted a theoretical study on the stability of formylphenol and formylaniline compounds and corresponding radicals, providing valuable information for chemical engineering and material science research (Gomes, 2009).
Safety And Hazards
The safety information for “4-(3-Formylphenoxy)butanenitrile” suggests that it should be handled with care. The compound should be kept away from heat/sparks/open flames/hot surfaces2. It should not be allowed to come into contact with air due to the risk of a violent reaction and possible flash fire2. It should be handled under inert gas and protected from moisture2.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of “4-(3-Formylphenoxy)butanenitrile”.
Please note that this information is based on the available sources and there might be more comprehensive data in scientific literature or databases not accessible in this search.
properties
IUPAC Name |
4-(3-formylphenoxy)butanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c12-6-1-2-7-14-11-5-3-4-10(8-11)9-13/h3-5,8-9H,1-2,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSURVXPSLHIFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCC#N)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Formylphenoxy)butanenitrile |
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